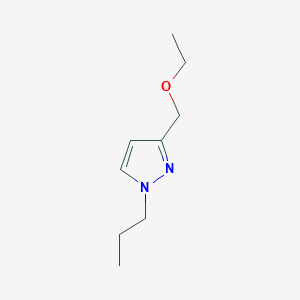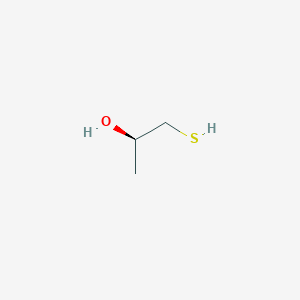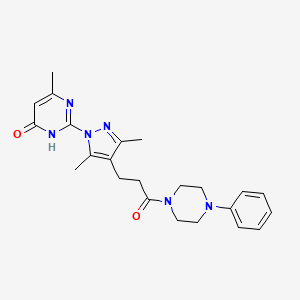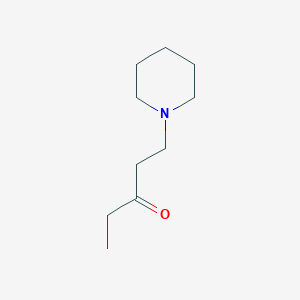![molecular formula C24H24FNO2 B2548672 N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide CAS No. 1797555-05-5](/img/structure/B2548672.png)
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide" is a structurally complex molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, synthesis, and applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from commercially available precursors. For instance, a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were synthesized from 3,4-Difluoronirobenzene, indicating a method that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of triphenylamine-containing aromatic diamine, which is structurally related to the target compound, was achieved through a cesium fluoride-mediated condensation followed by palladium-catalyzed hydrazine reduction . These methods suggest possible synthetic routes that could be explored for the target compound.
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) calculations are common techniques used to determine the molecular structure of related compounds. For example, the structure of a novel benzamide was analyzed using X-ray single crystal diffraction and DFT calculations, which could be relevant for analyzing the molecular structure of "N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide" . The importance of strong and weak hydrogen bonds in the crystal packing of similar compounds was also highlighted, which could be an important factor in the molecular structure analysis of the target compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been investigated using theoretical calculations, such as molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies provide insights into the reactivity and interaction of the molecules with other chemical entities, which is crucial for understanding the chemical reactions that the target compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, thermal stability, and electrochromic properties, have been extensively studied. Aromatic polyamides containing ether and bulky fluorenylidene groups showed good solubility in organic solvents and high thermal stability . The electrochromic properties of polyamides containing triphenylamine moieties were also investigated, indicating potential applications in electronic devices . These properties are essential for determining the practical applications of "N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide" and related compounds.
Applications De Recherche Scientifique
Material Science and Polymer Chemistry
- Electrochromic and Electrofluorescent Materials : Research has been conducted on electroactive polyamides with bis(diphenylamino)-fluorene units, demonstrating excellent solubility, outstanding thermal stability, and reversible multicolor electrochromic characteristics. These materials show potential for applications in smart windows and displays due to their ability to change color reversibly and exhibit strong fluorescence, a property potentially related to derivatives of the specified compound (Ningwei Sun et al., 2016).
Medical Imaging
- Positron Emission Tomography (PET) Imaging : A compound similar in structure, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was used as a selective serotonin 1A (5-HT1A) molecular imaging probe in PET studies for quantifying receptor densities in Alzheimer's disease patients. This demonstrates the use of fluorinated compounds in developing molecular imaging probes for neurological conditions (V. Kepe et al., 2006).
Organic and Medicinal Chemistry
Antimicrobial and Antifungal Activities : Research into N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, which share structural similarities, has shown promising antimicrobial activities. These compounds demonstrate the potential for developing new antibacterial and antifungal agents, highlighting the significance of fluorinated compounds in medicinal chemistry (M. Ahsan et al., 2016).
Antipsychotic-Like Effects in Behavioral Models : A study on 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) showed antipsychotic-like effects in rat behavioral models. This research underscores the potential therapeutic applications of similar compounds in treating psychiatric disorders (G. Kinney et al., 2005).
Mécanisme D'action
Safety and Hazards
The safety and hazards of a chemical compound refer to its potential risks to human health and the environment. This can include toxicity, flammability, reactivity, and environmental impact . The specific safety and hazards for “N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide” are not available in the literature.
Orientations Futures
The future directions for research on “N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological testing to assess its potential therapeutic effects .
Propriétés
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO2/c1-28-23(20-13-8-14-21(25)15-20)17-26-24(27)16-22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-15,22-23H,16-17H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKWVCMKJTZOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2548592.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2548593.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2548600.png)
![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2548601.png)



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2548606.png)

![1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2548609.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2548611.png)
![5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548612.png)